molecular formula C31H45N5O13 B8106443 Bis-Mal-Lysine-PEG4-acid

Bis-Mal-Lysine-PEG4-acid

Cat. No.: B8106443
M. Wt: 695.7 g/mol
InChI Key: RZAXBVRZUKAYCY-QHCPKHFHSA-N
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Description

Bis-Mal-Lysine-PEG4-acid is a complex organic compound characterized by its multiple ethoxy and propanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis-Mal-Lysine-PEG4-acid typically involves multiple steps, starting with the preparation of the core structure, followed by the sequential addition of ethoxy and propanoic acid groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques is common to monitor the reaction progress and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Bis-Mal-Lysine-PEG4-acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Bis-Mal-Lysine-PEG4-acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Bis-Mal-Lysine-PEG4-acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis-Mal-Lysine-PEG4-acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[2-[2-[2-[2-[[(2S)-2,6-bis[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45N5O13/c37-24(8-13-35-26(39)4-5-27(35)40)32-11-2-1-3-23(34-25(38)9-14-36-28(41)6-7-29(36)42)31(45)33-12-16-47-18-20-49-22-21-48-19-17-46-15-10-30(43)44/h4-7,23H,1-3,8-22H2,(H,32,37)(H,33,45)(H,34,38)(H,43,44)/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAXBVRZUKAYCY-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCC(=O)O)NC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45N5O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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